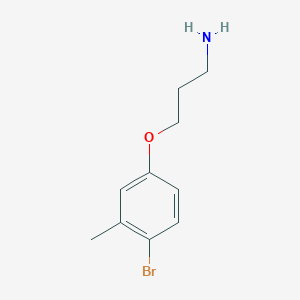
Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate is an organic compound known for its unique structure and reactivity It is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which significantly influences its chemical behavior and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-5-iodophenyl)-3-oxopropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-(2-bromo-5-iodophenyl)-3-oxopropanoic acid.
Reagent: Ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: Reflux the mixture for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed.
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: LiAlH4 in dry ether under an inert atmosphere.
Oxidation: KMnO4 in aqueous solution under reflux.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Conversion to the corresponding alcohol.
Oxidation: Formation of 3-(2-bromo-5-iodophenyl)-3-oxopropanoic acid.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could modify proteins or nucleic acids, altering their function or localization.
Molecular Targets and Pathways:
Catalysis: Metal centers in catalytic cycles.
Bioconjugation: Amino groups on proteins or nucleic acids.
類似化合物との比較
Ethyl 3-(2-chloro-5-iodophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate: Fluorine atom instead of iodine.
Uniqueness: Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can influence the compound’s electronic properties and its behavior in various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
特性
分子式 |
C11H10BrIO3 |
|---|---|
分子量 |
397.00 g/mol |
IUPAC名 |
ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChIキー |
LYIVYPZCHWIUCF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




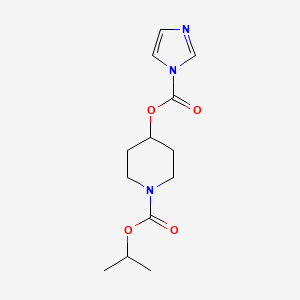
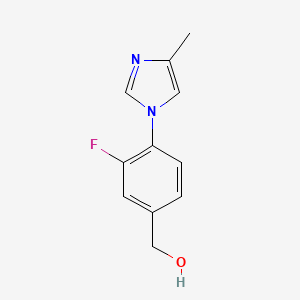
![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)
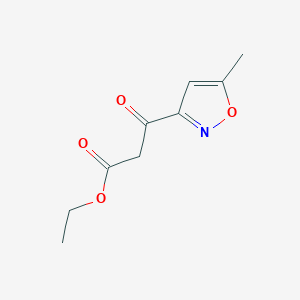
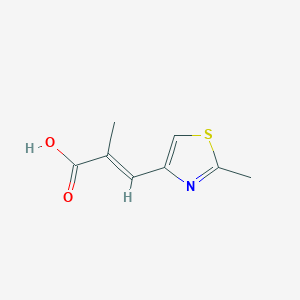


![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)
